molecular formula C10H10N2O B12832135 (S)-4-Aminochroman-7-carbonitrile

(S)-4-Aminochroman-7-carbonitrile

Cat. No.: B12832135
M. Wt: 174.20 g/mol
InChI Key: CQRSTZKXYWMYMD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Aminochroman-7-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The this compound compound is characterized by the presence of an amino group at the 4th position and a nitrile group at the 7th position of the chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminochroman-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization: The precursor undergoes a cyclization reaction to form the chroman ring system.

    Nitrile Introduction: The nitrile group is introduced at the 7th position through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminochroman-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted chroman derivatives.

Scientific Research Applications

(S)-4-Aminochroman-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Aminochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Aminochroman-7-carbonitrile: The enantiomer of (S)-4-Aminochroman-7-carbonitrile, which may have different biological activities due to its chiral nature.

    4-Hydroxychroman-7-carbonitrile: A similar compound with a hydroxyl group instead of an amino group at the 4th position.

    4-Aminochroman-7-carboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group at the 7th position.

Uniqueness

This compound is unique due to its specific combination of functional groups and chiral nature. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of both amino and nitrile groups allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2/t9-/m0/s1

InChI Key

CQRSTZKXYWMYMD-VIFPVBQESA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.